molecular formula C6H7N B073674 N,N-Dideuterioaniline CAS No. 1122-59-4

N,N-Dideuterioaniline

Cat. No. B073674
CAS RN: 1122-59-4
M. Wt: 95.14 g/mol
InChI Key: PAYRUJLWNCNPSJ-ZSJDYOACSA-N
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Procedure details

ANILINE (6.85 mL, 75.19 mmol) was added to 4-bromopyridine (9.9 g, 62.66 mmol), PALLADIUM(II) ACETATE (0.281 g, 1.25 mmol), XANTPHOS (2.175 g, 3.76 mmol) and SODIUM TERT-BUTOXIDE (8.43 g, 87.72 mmol) in toluene (500 mL) under nitrogen. The resulting mixture was stirred at 100 °C for 4 hours. The reaction mixture was evaporated to dryness and redissolved in EtOAc (200 mL), and washed sequentially with water (2 x 100 mL) and saturated brine (100 mL). The organic layer was dried over MgSO4, filtered and preadsorbed onto silica. The crude product was purified by flash silica chromatography, elution gradient 0 to 100% EtOAc in heptane. Pure fractions were evaporated to dryness to afford N-phenylpyridin-4-amine (2.160 g, 20.25 %) as a pale tan solid.
Quantity
0.0877 mol
Type
reagent
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
0.0752 mol
Type
reactant
Reaction Step Three
Quantity
0.0627 mol
Type
reactant
Reaction Step Four
Quantity
0.00376 mol
Type
catalyst
Reaction Step Five
Quantity
0.00125 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
754
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
Quantity
0.0877 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.5 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0752 mol
Type
reactant
Smiles
C1=CC=C(C=C1)N
Step Four
Name
Quantity
0.0627 mol
Type
reactant
Smiles
C1=CN=CC=C1Br
Step Five
Name
Quantity
0.00376 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.00125 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)NC2=CC=NC=C2
Measurements
Type Value Analysis
YIELD 20.25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.